molecular formula C12H13ClN2O2 B2475714 5-(5-chloro-1H-benzimidazol-2-yl)pentanoic acid CAS No. 1156900-43-4

5-(5-chloro-1H-benzimidazol-2-yl)pentanoic acid

Cat. No.: B2475714
CAS No.: 1156900-43-4
M. Wt: 252.7
InChI Key: PYDRZOYUEAQWEX-UHFFFAOYSA-N
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Description

5-(5-chloro-1H-benzimidazol-2-yl)pentanoic acid is a useful research compound. Its molecular formula is C12H13ClN2O2 and its molecular weight is 252.7. The purity is usually 95%.
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Scientific Research Applications

Nitric Oxide Synthase Inhibition

  • "S-2-amino-5-azolylpentanoic acids related to L-ornithine as inhibitors of the isoforms of nitric oxide synthase (NOS)" investigated derivatives of 5-(5-chloro-1H-benzimidazol-2-yl)pentanoic acid as potent inhibitors of nitric oxide synthases. The study found that these derivatives showed significant inhibition of rat iNOS, rat nNOS, and human-derived cNOS (Ulhaq et al., 1998).

DNA Topoisomerase I Inhibition

  • A study titled "1H-Benzimidazole derivatives as mammalian DNA topoisomerase I inhibitors" explored the effects of certain benzimidazole derivatives, including those similar to this compound, on DNA topoisomerase I activity. The findings indicated that these compounds, particularly 5-methyl-4-(1H-benzimidazole-2-yl)phenol, showed potent inhibition of topoisomerase I (Alpan et al., 2007).

Anticancer Activity

  • The paper "Synthesis, characterization and anticancer evaluation of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole" discussed the synthesis of benzimidazole derivatives and their in vitro anticancer evaluation. One compound, in particular, showed significant activity against breast cancer cell lines (Salahuddin et al., 2014).

Antimicrobial Activity

  • A research titled "Synthesis, characterization and antimicrobial activity of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives" studied the synthesis of certain benzimidazole derivatives and evaluated their antimicrobial activity. Some compounds exhibited potent activity against various bacterial and fungal strains (Salahuddin et al., 2017).

ORL1 Antagonist Activity

  • "Novel ORL1-selective antagonists with oral bioavailability and brain penetrability" discussed the optimization of benzimidazole derivatives as ORL1 antagonists, demonstrating potent and selective antagonist activity with oral availability and brain penetrability (Okamoto et al., 2008).

Anti-Hypertensive Activity

  • "Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities" outlined the synthesis and evaluation of 5-nitro benzimidazole derivatives as novel angiotensin II receptor antagonists. These compounds displayed significant anti-hypertensive effects in vivo (Zhu et al., 2014).

Properties

IUPAC Name

5-(6-chloro-1H-benzimidazol-2-yl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c13-8-5-6-9-10(7-8)15-11(14-9)3-1-2-4-12(16)17/h5-7H,1-4H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDRZOYUEAQWEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=N2)CCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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